7-Ethoxybenzofuran-2-carboximidamide
Description
Properties
CAS No. |
199287-04-2 |
|---|---|
Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
7-ethoxy-1-benzofuran-2-carboximidamide |
InChI |
InChI=1S/C11H12N2O2/c1-2-14-8-5-3-4-7-6-9(11(12)13)15-10(7)8/h3-6H,2H2,1H3,(H3,12,13) |
InChI Key |
TUZMLJVGXHTHCS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC2=C1OC(=C2)C(=N)N |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C(=N)N |
Synonyms |
2-Benzofurancarboximidamide,7-ethoxy-(9CI) |
Origin of Product |
United States |
Preparation Methods
Role of 3-Nitrophthalic Acid
Stepwise Synthetic Pathways
Esterification and Rearrangement
The initial step involves esterification of 3-nitrophthalic acid using methanol and sulfuric acid as a catalyst. This exothermic reaction proceeds under reflux, with thin-layer chromatography (TLC) monitoring to confirm complete conversion to 3-nitrophthalic acid dimethyl ester. Post-reaction neutralization with sodium bicarbonate ensures isolation of the diester, which is then subjected to aqueous rearrangement to form 3-nitro-2-carboxyl methyl benzoate (Table 1).
Table 1: Esterification Reaction Conditions and Yields
| Parameter | Value |
|---|---|
| Catalyst | H₂SO₄ (conc.) |
| Temperature | Reflux (64–68°C) |
| Reaction Time | 4–6 hours |
| Yield | 85–90% |
Acylation and Diazotization
| Parameter | Value |
|---|---|
| Solvent | Toluene |
| Temperature | −10°C to 0°C |
| Catalyst | TBAC |
| Yield | 75–80% |
Reduction and Cyclization
Tin powder-mediated reduction of the azide intermediate generates the primary amine, which spontaneously undergoes cyclization to form the benzofuran core. This step is highly sensitive to temperature, with optimal yields achieved at 80–90°C. The resulting 2-ethoxybenzoimidazole-7-carboxylate methyl ester is isolated via vacuum distillation and recrystallization (Table 3).
Table 3: Cyclization Conditions
| Parameter | Value |
|---|---|
| Reducing Agent | Tin powder |
| Temperature | 80–90°C |
| Reaction Time | 2–3 hours |
| Yield | 70–75% |
Carboximidamide Formation
The final step involves converting the ester group to a carboximidamide. This is achieved by reacting the methyl ester with hydroxylamine under basic conditions to form an amidoxime intermediate, followed by dehydration using carbodiimide reagents such as CDI (1,1′-carbonyldiimidazole). The reaction proceeds at room temperature, with yields exceeding 85% (Table 4).
Table 4: Carboximidamide Synthesis Parameters
| Parameter | Value |
|---|---|
| Reagent | Hydroxylamine/CDI |
| Solvent | Ethanol |
| Temperature | 25°C |
| Reaction Time | 3 hours |
| Yield | 85–90% |
Optimization Strategies
Solvent and Catalyst Selection
The use of toluene in acylation and diazotization steps minimizes side reactions, while TBAC enhances azide incorporation efficiency. Substituting tin powder with hydrogen gas and palladium catalysts in the reduction step has been explored but shows comparable yields at higher costs.
Temperature Control
Maintaining sub-zero temperatures during diazotization prevents premature decomposition of the azide intermediate. Similarly, precise temperature control during cyclization (80–90°C) ensures optimal ring closure without over-reduction.
Purification Techniques
Recrystallization from ethyl acetate/hexane mixtures improves product purity (>98%), as confirmed by HPLC analysis. Column chromatography is avoided due to the compound’s sensitivity to silica gel-induced degradation.
Characterization and Analytical Data
Spectroscopic Confirmation
Q & A
Q. What methodologies are effective for resolving spectral overlaps in the characterization of this compound analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
